molecular formula C28H38N4O14 B14404078 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid CAS No. 85733-61-5

1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid

Cat. No.: B14404078
CAS No.: 85733-61-5
M. Wt: 654.6 g/mol
InChI Key: ZEKICARFXZWKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid is a complex organic compound that features both azetidine and pyrrolidinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrrolidinone ring, a five-membered lactam, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Alkyne Addition: The but-2-ynyl group is introduced via alkyne addition reactions, often using reagents like alkynyl halides and base catalysts.

    Pyrrolidinone Formation: The pyrrolidinone ring is formed through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrrolidinone rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azetidine and pyrrolidinone rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one Derivatives: Compounds with similar azetidine rings, such as β-lactams, which are known for their antibiotic properties.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings, such as γ-lactams, which are used in various pharmaceutical applications.

Uniqueness

1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one is unique due to the combination of the azetidine and pyrrolidinone rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

CAS No.

85733-61-5

Molecular Formula

C28H38N4O14

Molecular Weight

654.6 g/mol

IUPAC Name

1-[4-(azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid

InChI

InChI=1S/2C11H16N2O.3C2H2O4/c2*14-11-5-3-10-13(11)9-2-1-6-12-7-4-8-12;3*3-1(4)2(5)6/h2*3-10H2;3*(H,3,4)(H,5,6)

InChI Key

ZEKICARFXZWKAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC#CCN2CCC2.C1CC(=O)N(C1)CC#CCN2CCC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.